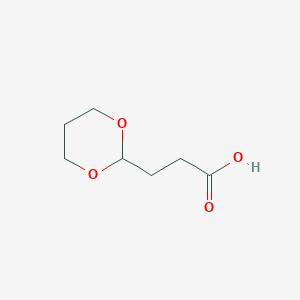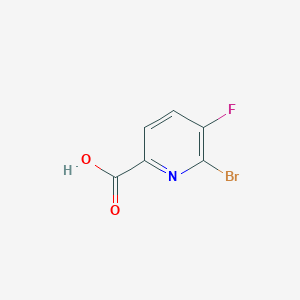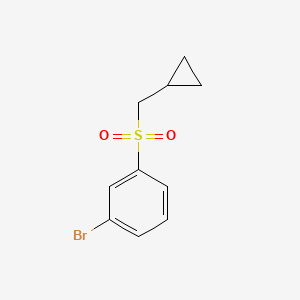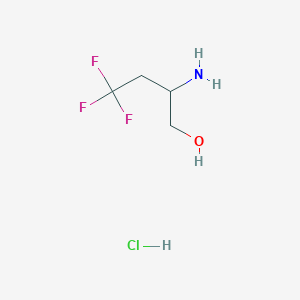
4-(1-Bromoethyl)-2-chloro-1-fluorobenzene
Descripción general
Descripción
The compound “4-(1-Bromoethyl)-2-chloro-1-fluorobenzene” is likely a halogenated aromatic compound, similar to “4-(1-Bromoethyl)benzoic acid” which acts as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of “4-(1-Bromoethyl)-2-chloro-1-fluorobenzene” would likely be similar to that of “4-(1-Bromoethyl)benzoic acid”, which has a molecular weight of 229.075 g/mol .Aplicaciones Científicas De Investigación
Electrochemical Fluorination Studies :
- Hirohide Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, including compounds related to 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene, to understand the formation mechanism of different fluorinated compounds. This study is significant in the context of aromatic compound fluorination processes (Horio et al., 1996).
Fluorination with Xenon Difluoride :
- A. E. Fedorov et al. (2015) conducted research on the fluorination of aromatic compounds, including derivatives similar to 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene, using xenon difluoride in the presence of boron trifluoride etherate. This study provides insights into the fluorination patterns and yields of various substituted benzenes (Fedorov et al., 2015).
Synthesis for Radiochemical Applications :
- J. Ermert et al. (2004) compared methods for synthesizing 1-bromo-4-[18F]fluorobenzene, a compound related to 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene, for use in radiochemical studies. This synthesis is crucial for 18F-arylation reactions in medical imaging applications (Ermert et al., 2004).
Chemoselectivity in Cobalt-Catalyzed Reactions :
- V. Boyarskiy et al. (2010) explored the cobalt-catalyzed carbonylation of polysubstituted halobenzenes, relevant to the study of 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene, emphasizing the chemo- and regio-selectivity of these reactions. Their findings contribute to the understanding of fluorine's role in these complex chemical processes (Boyarskiy et al., 2010).
Photoreactions and Insertion into Carbon-Halogen Bonds :
- D. Bryce-smith et al. (1980) studied the photoreactions of halogenobenzenes with cyclopentene, which provides insight into reactions involving compounds like 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene. These reactions led to products derived from insertion into carbon-halogen bonds (Bryce-smith et al., 1980).
Vibrational Spectra Studies :
- Research by J.H.S. Green et al. (1971) on the vibrational spectra of various benzene derivatives, including trisubstituted compounds similar to 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene, helps in understanding the molecular properties and behavior of such compounds (Green et al., 1971).
Propiedades
IUPAC Name |
4-(1-bromoethyl)-2-chloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c1-5(9)6-2-3-8(11)7(10)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTSLXBGPLIJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)




![4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1372889.png)






